Unraveling the Structure of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Technical Overview
Unraveling the Structure of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a privileged core for the development of various therapeutic agents. Pyrrolopyrimidines have been investigated for a range of biological activities, including their potential as kinase inhibitors for cancer therapy and as antibacterial agents. The precise elucidation of the structure of derivatives like 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is fundamental for understanding its chemical properties, reactivity, and potential interactions with biological targets.
This technical guide provides a framework for the structure elucidation of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, outlining the key analytical techniques and experimental workflows. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound (CAS 129872-84-0), this document will focus on the general methodologies and expected outcomes based on the analysis of related structures.
Chemical Identity
A summary of the key identifiers for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is presented in the table below.
| Identifier | Value |
| IUPAC Name | 2-chloro-5-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
| CAS Number | 129872-84-0 |
| Molecular Formula | C₇H₆ClN₃O |
| Molecular Weight | 183.60 g/mol |
| Canonical SMILES | CN1C=CC2=C1N=C(N=C2O)Cl |
Structure Elucidation Workflow
The definitive confirmation of the chemical structure of a novel or synthesized compound like 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one relies on a combination of spectroscopic and spectrometric techniques. The logical workflow for this process is outlined below.
Experimental Protocols and Data Interpretation
While specific experimental data for 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is not publicly available, this section outlines the standard protocols and the expected data for each analytical technique.
Synthesis
The synthesis of pyrrolo[3,2-d]pyrimidine scaffolds can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a pyrrole precursor or vice versa. A common approach involves the cyclization of appropriately substituted pyrimidines.
General Synthetic Protocol: A plausible synthetic route could involve the reaction of a substituted aminopyrrole with a reagent that provides the remaining atoms of the pyrimidine ring, followed by chlorination. The methylation of the pyrrole nitrogen would be a key step, which could be performed before or after the pyrimidine ring formation.
Detailed experimental procedures, including reagents, solvents, reaction times, and temperatures, would be required for reproducibility.
Spectroscopic and Spectrometric Analysis
1. Mass Spectrometry (MS)
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Protocol: A sample of the purified compound would be introduced into a mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass.
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Expected Data: The mass spectrum should show a molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (183.60 g/mol ). The isotopic pattern of chlorine (approximately 3:1 ratio for [M]+ and [M+2]+) would be a key indicator. Fragmentation patterns would provide information about the different structural motifs within the molecule.
Expected Mass Spectrometry Data
| Ion | Expected m/z (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl) |
|---|---|
| [M]+ | 183.0200 |
| [M+2]+ | 185.0170 |
| [M+H]+ | 184.0278 |
| [M+H+2]+ | 186.0248 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: ¹H and ¹³C NMR spectra would be recorded by dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2D NMR experiments like COSY and HSQC would be used to establish connectivity between protons and carbons.
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Expected ¹H NMR Data: The spectrum would be expected to show signals corresponding to the methyl group protons (a singlet), the protons on the pyrrole ring (likely two distinct signals, possibly doublets), and a proton on the pyrimidine ring nitrogen (which may be broad or exchangeable). The chemical shifts would be indicative of their electronic environment.
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Expected ¹³C NMR Data: The spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbons of the aromatic rings, the carbonyl group, the carbon bearing the chlorine atom, and the methyl group.
3. Infrared (IR) Spectroscopy
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Protocol: An IR spectrum would be obtained by placing a small amount of the solid sample in the path of an infrared beam.
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Expected Data: The spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include C=O stretching (for the ketone), N-H stretching (for the pyrimidine ring), C-N stretching, and C-Cl stretching vibrations.
Biological Significance and Potential Applications
The pyrrolo[3,2-d]pyrimidine core is a key pharmacophore in a number of approved and investigational drugs. Its structural similarity to purines allows it to interact with a variety of biological targets, particularly protein kinases.
Potential Signaling Pathway Involvement:
Given the prevalence of pyrrolopyrimidines as kinase inhibitors, 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one could potentially be an inhibitor of signaling pathways involved in cell proliferation and survival, such as the EGFR or VEGFR pathways.
